molecular formula C14H17N3O2 B1460210 Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate CAS No. 2096986-79-5

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate

Cat. No. B1460210
CAS RN: 2096986-79-5
M. Wt: 259.3 g/mol
InChI Key: LAFDPFOTMQVPMV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate, commonly known as EAMPC, is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. EAMPC is a pyrazole derivative, which is a type of heterocyclic compound that is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms. It has been used in numerous scientific studies as a model compound for the development of new drugs and as a tool for studying various biochemical and physiological processes. The purpose of

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been synthesized through various chemical reactions, highlighting its structural and functional diversity. The compound exhibits fungicidal and plant growth regulation activities, demonstrating its potential in agricultural applications. Crystal structure analysis has provided insights into its molecular configuration, contributing to understanding its reactivity and interaction mechanisms (L. Minga, 2005; 李明 et al., 2005).

Fluorescence and Chemical Reactivity

The compound's reactivity has been harnessed for synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Interestingly, it serves as a precursor for novel fluorescent molecules, suggesting its utility in designing fluorescence-based sensors and imaging agents. These derivatives exhibit potent bioactivity, including the inhibition of Echinochloa crus-galli L. Beauv, a common weed in rice fields, showcasing the compound's potential in developing new herbicides (Yan‐Chao Wu et al., 2006).

Corrosion Inhibition

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivatives have been evaluated as corrosion inhibitors for mild steel, an application of significant industrial value. These compounds effectively protect metal surfaces from corrosion, particularly in acidic environments used in industrial pickling processes. Their efficiency and the mechanisms of action, including adsorption behavior and interaction with metal surfaces, have been thoroughly investigated, illustrating their potential as environmentally friendly corrosion inhibitors (P. Dohare et al., 2017).

Auxin Activities and Agrochemical Potential

Research has explored the synthesis of various derivatives of ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate to evaluate their auxin activities. Although these activities were found to be moderate, the findings contribute valuable knowledge towards developing novel agrochemicals. These studies underscore the compound's versatility and potential applications in enhancing agricultural productivity and management (A. Yue et al., 2010).

Antimicrobial and Anticancer Applications

Further investigations into ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivatives have demonstrated their antimicrobial and anticancer potentials. Synthesized compounds exhibited significant activity against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents. The structure-activity relationships derived from these studies provide insights into designing more effective drugs (H. Hafez et al., 2016).

Mechanism of Action

properties

IUPAC Name

ethyl 5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-10(3)16-17(13(12)15)11-7-5-9(2)6-8-11/h5-8H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFDPFOTMQVPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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